lambda Spi-1
Description
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Properties
CAS No. |
129712-62-5 |
|---|---|
Molecular Formula |
C6H10N2 |
Synonyms |
lambda Spi-1 |
Origin of Product |
United States |
Fundamental Concepts and Paradigmatic Contexts of Lambda Spi 1 Research
Conceptual Frameworks for Molecular System Investigations
The investigation of molecular systems like that involving lambda Spi-1 is rooted in the central dogma of molecular biology, which posits that genetic information flows from DNA to RNA to protein. The study of this compound began as an effort to understand the molecular mechanisms of growth hormone (GH) action on gene expression. researchgate.net Researchers cloned and characterized two related cDNA sequences from rat liver, designated this compound and lambda Spi-2, which correspond to mRNA species whose levels are increased by GH administration. researchgate.netresearchgate.net
This approach exemplifies a conceptual framework where a specific cellular stimulus (a hormone) is linked to a measurable molecular response (gene expression). By identifying and isolating the genetic material (cDNA) involved, scientists can deduce the protein's structure and potential function. DNA sequencing of this compound and its counterpart, lambda Spi-2, revealed they are highly homologous and belong to the serine protease inhibitor (serpin) gene family. researchgate.net This functional classification places this compound within a well-understood paradigm of enzyme regulation, where serpins control the activity of protease enzymes, thereby influencing a vast array of physiological and pathological processes.
The study of such a system relies on identifying not just the components but also their interactions and regulatory networks. For instance, the induction of this compound mRNA is specific to GH and is not replicated by the administration of other hormones like thyroxine, corticosterone, and dihydrotestosterone, highlighting the specificity of the signaling pathway. researchgate.net
Evolution of Research Domains Intersecting with Lambda and Spi-1 Entities
The research trajectory of Spi-1, the protein encoded by the this compound clone, has expanded from its initial context in endocrinology to encompass virology and bacteriology, demonstrating the interdisciplinary nature of modern biological research.
Endocrinology and Molecular Biology: The foundational research identified Spi-1 as a GH-responsive gene in rats. researchgate.netresearchgate.net This placed it within the domain of hormone action and the regulation of liver gene expression. The initial cloning from a lambda phage vector is what gave rise to the "lambda" prefix in its designation.
Virology: The term "SPI-1" also refers to a serine protease inhibitor gene in poxviruses, such as rabbitpox virus (RPV). nih.gov This viral SPI-1 is a host range gene, meaning it is crucial for the virus's ability to successfully infect and replicate in certain types of host cells. Studies using RPV with a deleted SPI-1 gene (RPVΔSPI-1) showed that the virus has a growth defect in A549 human lung carcinoma cells. nih.gov This research domain investigates the molecular chess match between a virus and its host, where the viral serpin (SPI-1) likely acts to inhibit host proteases that are part of the cell's antiviral defense mechanisms.
Bacteriology: In a distinct but functionally relevant context, "SPI-1" stands for Salmonella Pathogenicity Island 1. nih.govplos.org This is a large cluster of genes on the Salmonella chromosome that encodes a type III secretion system (T3SS), a molecular syringe used to inject bacterial effector proteins into host cells to facilitate invasion. nih.govnih.gov While not the same molecule as the rat or viral Spi-1, the study of the Salmonella SPI-1 system intersects with the broader theme of host-pathogen interaction and the manipulation of host cellular processes, a role functionally analogous to that of viral serpins. Methodologies developed to study the Salmonella SPI-1 system, such as highly sensitive luciferase-based reporter assays, represent advanced tools for dissecting these complex interactions. nih.gov
The evolution of research involving "Spi-1" entities showcases how a protein family (serpins) can be studied across different biological systems to understand its diverse roles in physiology and disease.
Integrated Methodological Approaches in Advanced Biological Studies
The elucidation of this compound's identity and function has been made possible by an array of integrated molecular biology techniques. These methods allow for the identification, characterization, and functional analysis of genes and their products.
Cloning and Sequencing: The initial isolation of this compound was achieved by creating a cDNA library from rat liver mRNA and screening it. researchgate.net The use of a lambda phage as the cloning vector was a standard method at the time. Subsequent DNA sequencing revealed the nucleotide sequence and the deduced amino acid sequence, which allowed for its classification as a serine protease inhibitor based on homology to other known serpins. researchgate.net
Gene Expression Analysis: Northern blot analysis was a key technique used to demonstrate that the mRNA levels of this compound and lambda Spi-2 (both approximately 1900 bases in length) increase in response to GH administration in hypophysectomized rats. researchgate.netresearchgate.net More advanced techniques like microarray analysis have been employed in related contexts, for example, to compare the host mRNA profiles of cells infected with wild-type rabbitpox virus versus a variant with the SPI-1 gene deleted. nih.gov This allows for a global view of how Spi-1 influences host gene expression during an infection.
Reporter Gene Assays: In the study of the functionally related Salmonella SPI-1 system, sophisticated reporter assays are used. These include fusing T3SS substrate proteins to NanoLuc luciferase to quantitatively measure their secretion and injection into host cells. nih.gov This method offers high sensitivity and a strong signal-to-noise ratio, making it suitable for high-throughput screening and detailed kinetic analysis of secretion systems. nih.gov
These methodological approaches, from foundational cloning to high-throughput transcriptomics and sensitive functional assays, form an integrated toolkit for modern biological investigation, enabling a comprehensive understanding of molecular entities like this compound.
Data Tables
Table 1: Characteristics of this compound and Lambda Spi-2 cDNA
| Characteristic | This compound | Lambda Spi-2 | Reference |
|---|---|---|---|
| Origin | Rat Hepatic mRNA | Rat Hepatic mRNA | researchgate.net, researchgate.net |
| mRNA Length | 1900 bases | 1900 bases | researchgate.net, researchgate.net |
| Inducing Factor | Growth Hormone (GH) | Growth Hormone (GH) | researchgate.net, researchgate.net |
| Nucleotide Homology | 90% (with lambda Spi-2) | 90% (with this compound) | researchgate.net |
| Amino Acid Homology | 87% (with lambda Spi-2) | 87% (with this compound) | researchgate.net |
| Protein Family | Serine Protease Inhibitor | Serine Protease Inhibitor | researchgate.net |
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Lambda Spi-2 |
| Thyroxine |
| Corticosterone |
| Dihydrotestosterone |
Molecular and Genetic Foundations of the Spi Phenotype in Bacteriophage Lambda Systems
Genomic Organization of Determinants Conferring Spi- Phenotype
The primary genetic determinants conferring the Spi- phenotype are the red and gam genes of bacteriophage lambda ndsu.eduyoutube.comquora.comchem-agilent.comwikigenes.orgnih.gov. These genes are located within the P_L operon, which is transcribed leftward early in the lambda lytic cycle oup.comnih.gov.
Identification and Characterization of Relevant Phage Lambda Genetic Loci
The identification of the genetic loci responsible for the Spi- phenotype stemmed from classical genetic studies involving mutations and deletions in the lambda genome. Early research identified mutants of lambda that could plate on P2 lysogens, a phenotype distinct from wild-type lambda wikigenes.orgasm.org. These Spi- mutants were subsequently mapped to the red and gam regions of the lambda genome wikigenes.orgnih.govnih.gov. The red locus itself comprises two genes, exo and bet oup.comnih.gov. Thus, the Spi- phenotype is typically associated with defects in both the red (specifically exo and bet) and gam genes ndsu.eduyoutube.comquora.comchem-agilent.comwikigenes.orgnih.gov. While some early studies suggested the involvement of a "delta" gene, later research indicated that the phenotype attributed to "delta" was likely due to Chi mutations, and the primary determinants remain red and gam asm.orgnih.gov.
Molecular Analysis of Nucleic Acid Sequences Governing Spi-
Molecular analysis, including DNA sequencing, has precisely defined the genetic loci involved in the Spi- phenotype. The red (exo and bet) and gam genes are situated within the P_L operon of the lambda phage genome oup.comnih.govsnapgene.com. The sequence of this region, transcribed leftward from the P_L promoter, includes the genes N, ral, ea10, cIII, kil, gam, bet, and exo nih.govsnapgene.com. The complete genome sequence of bacteriophage lambda is available, providing detailed information on the nucleotide sequences of these genes and their regulatory elements snapgene.comgenome.jp. Deletions or point mutations within the coding sequences of exo, bet, or gam can lead to the loss of function of the corresponding proteins, resulting in the Spi- phenotype ndsu.eduyoutube.comquora.comchem-agilent.comwikigenes.orgnih.govnih.gov.
Biochemical Roles of Proteinaceous Factors Associated with Spi- Phenotype
The Spi- phenotype is a direct consequence of the absence or inactivation of the protein products encoded by the red and gam genes: Lambda Exonuclease (Exo), Beta protein (Beta), and Gamma protein (Gam) oup.comaddgene.orgnih.gov. These proteins play key roles in lambda phage recombination and interaction with the host cellular machinery.
Functional Elucidation of Proteins Directly Involved in Spi- Expression
The lambda Red recombination system consists of two proteins: Lambda Exonuclease (Exo) and Beta protein (Beta) oup.comnih.govaddgene.orgnih.gov. Exo is a processive 5'->3' double-stranded DNA-dependent exonuclease that initiates digestion from a 5'-phosphorylated end, producing 3' single-stranded DNA overhangs oup.comnih.govaddgene.orgneb.com. It functions as a ring-shaped homotrimer oup.comnih.gov. Beta protein is a single-strand annealing protein (SSAP) that binds to the single-stranded DNA generated by Exo and promotes the annealing of complementary DNA strands oup.comnih.govaddgene.orguniprot.orgpnas.org. Beta is functionally homologous to other SSAPs like RecT from E. coli and Rad52 in eukaryotes oup.comnih.gov.
The Gamma protein (Gam), encoded by the gam gene, is a potent inhibitor of the host Escherichia coli RecBCD nuclease wikigenes.orgoup.comaddgene.orgnih.govwikipedia.orguniprot.orgresearchgate.netelifesciences.orgnih.gov. RecBCD is a multifunctional enzyme with helicase and nuclease activities that plays a crucial role in bacterial recombination, DNA repair, and the degradation of foreign linear DNA elifesciences.orgrcsb.org. Gam binds to the RecBCD complex, specifically interacting with the RecB subunit, and prevents RecBCD from binding to double-stranded DNA ends, thereby inhibiting all of its enzymatic activities uniprot.orgresearchgate.netelifesciences.orgnih.govrcsb.org. The Gam protein exists in two isoforms, GamL and GamS, with GamS being the more abundant form and inhibiting RecBCD by mimicking DNA uniprot.orgelifesciences.org. Gam typically functions as a homodimer uniprot.org.
Molecular Interactions between Spi- Related Proteins and Phage/Host Components
The Spi-related proteins engage in specific molecular interactions with both phage and host components. The Gamma protein's critical interaction is with the host RecBCD enzyme uniprot.orgresearchgate.netelifesciences.orgnih.govrcsb.org. This binding event is essential for protecting the linear lambda DNA genome from degradation by the host nuclease upon injection into the cell wikipedia.orguniprot.orgelifesciences.org. Structural studies have revealed that GamS inhibits RecBCD by competing for the DNA-binding site through molecular mimicry of a double-stranded DNA break elifesciences.orgrcsb.org.
The Lambda Exonuclease and Beta protein interact with DNA during the process of homologous recombination. Exo binds to double-stranded DNA ends and processes the 5' strands oup.comnih.govaddgene.org. Beta binds to the resulting 3' single-stranded overhangs and facilitates their annealing to homologous DNA sequences oup.comnih.govaddgene.orguniprot.orgpnas.org. There is also evidence suggesting a physical interaction between Exo and Beta, which may help to coordinate the steps of DNA end resection and strand annealing oup.comnih.gov. While the Red system can mediate recombination independently of the host RecA protein, interactions with other host factors like RecFOR have been suggested in certain contexts oup.compnas.org.
Mechanisms of Host-Phage Molecular Crosstalk and Interference Resolution
The Spi phenotype is a classic example of host-phage molecular crosstalk, specifically involving the interaction between bacteriophage lambda and E. coli lysogenic for bacteriophage P2 ndsu.eduyoutube.comquora.comchem-agilent.comasm.org. The P2 prophage encodes a protein, Old, which contributes to the interference phenomenon wikigenes.orgnih.govasm.org.
In a P2 lysogen, the presence of the P2 Old protein, in conjunction with the host's RecBCD system, creates an environment that is detrimental to the growth of Spi+ lambda phage (which express functional Red and Gam proteins) ndsu.eduyoutube.comquora.comchem-agilent.comwikigenes.orgnih.gov. The exact mechanism of this interference is complex, but it is understood that the presence of the lambda Red and Gam proteins is crucial for the Spi+ phenotype. Gam's inhibition of RecBCD is a key factor; however, in the context of a P2 lysogen, the combined activities of Red, Gam, and host/P2 factors somehow lead to impaired lambda DNA replication or stability wikipedia.orgasm.org.
Conversely, lambda phages that are deficient in both Red and Gam (Spi-) are able to grow efficiently on P2 lysogens ndsu.eduyoutube.comquora.comchem-agilent.comwikigenes.orgnih.govnih.gov. This indicates that the absence of the Red recombination system and the RecBCD inhibitory activity of Gam allows the phage to evade the interference mechanism mediated by the P2 lysogen. The Spi- phenotype is therefore a result of lambda's inability to mount the response (via Red and Gam) that, in a P2 lysogenic background, proves to be self-detrimental. This has made the Spi- phenotype a valuable tool in molecular biology for selecting recombinant lambda phages where the red and gam genes have been replaced by foreign DNA inserts ndsu.eduyoutube.comquora.comchem-agilent.com.
Here are tables summarizing the key genetic loci and protein factors discussed:
| Genetic Locus | Location (within P_L operon) | Role in Spi Phenotype |
| gam | Downstream of kil, upstream of bet nih.govsnapgene.com | Essential for Spi+ phenotype; its absence contributes to Spi- |
| red (bet) | Downstream of gam, upstream of exo nih.govsnapgene.com | Essential for Spi+ phenotype; its absence contributes to Spi- |
| red (exo) | Downstream of bet nih.govsnapgene.com | Essential for Spi+ phenotype; its absence contributes to Spi- |
| Protein Factor | Encoded by Gene | Approximate Molecular Weight | Key Biochemical Function | Role in Spi Phenotype |
| Gamma protein (Gam) | gam | ~11.6-16 kDa wikigenes.orguniprot.orgelifesciences.org | Inhibits host E. coli RecBCD nuclease wikipedia.orguniprot.orgelifesciences.org | Presence contributes to Spi+; absence contributes to Spi- |
| Beta protein (Beta) | bet | ~28-30 kDa oup.comuniprot.org | Single-strand annealing protein nih.govaddgene.org | Presence contributes to Spi+; absence contributes to Spi- |
| Lambda Exonuclease (Exo) | exo | ~24-25 kDa oup.comnih.govneb.com | 5'->3' dsDNA exonuclease nih.govaddgene.org | Presence contributes to Spi+; absence contributes to Spi- |
Molecular Basis of Host Cellular Resistance to Lambda Phage Propagation
The resistance of P2 lysogens to wild-type lambda infection is primarily mediated by genes encoded within the P2 prophage. The old gene of phage P2 is a key player in this interference. nih.govasm.orgfrontiersin.orgtandfonline.comumich.edumdmlab.frresearchgate.net The old gene product, the Old protein, is a nuclease that contributes significantly to the inhibition of lambda growth. tandfonline.commdmlab.fr
Research has shown that the P2 Old protein interferes with lambda growth at multiple levels. It has been reported to inhibit lambda DNA replication, specifically impairing the formation of concatemers, which are essential intermediates for packaging lambda DNA into phage heads during lytic growth. pnas.org Additionally, the Old protein is known to have nuclease activity, capable of digesting double-stranded DNA in a 5' to 3' direction, and also exhibiting activity against single-stranded DNA and RNA. tandfonline.commdmlab.fr This nuclease activity is thought to be detrimental to the invading lambda DNA. asm.org
Beyond direct effects on lambda DNA, the P2 Old protein also impacts host cellular processes. Expression of the P2 old gene product can lead to the killing of E. coli mutants deficient in the RecBCD recombination pathway (recB or recC mutants). pnas.orgasm.orgfrontiersin.orgtandfonline.comumich.eduresearchgate.net The RecBCD enzyme is a major cellular exonuclease that degrades linear double-stranded DNA. uniprot.orgnih.gov The Old protein's toxicity in RecBCD-deficient strains suggests an interaction or interference with host DNA metabolism, potentially by degrading host DNA that is not protected by RecBCD activity. asm.org Furthermore, P2 interference can cause inhibition of host protein and RNA synthesis, and even lead to the inactivation of several tRNA species. asm.orgumich.eduacs.orgasm.org
Another P2 gene, kil, has also been implicated in P2-lambda interference and host cell killing, although its mechanism is distinct from that of old. asm.orgfrontiersin.org The combined action of P2-encoded proteins, particularly Old, establishes a cellular environment that is restrictive for the lytic growth of wild-type lambda.
Detailed research findings on the effects of P2 interference on lambda DNA replication highlight the severity of the block. Studies have shown that in P2 lysogens, lambda DNA replication is severely impaired, even though the phage can adsorb, inject its DNA, and the DNA can circularize without being immediately degraded. pnas.orgnih.gov
Phage Lambda Strategies for Overcoming Host Interference
Lambda phages that are able to grow on P2 lysogens, exhibiting the Spi- phenotype, achieve this by counteracting the interference mechanisms imposed by the P2 prophage. The Spi- phenotype is typically associated with mutations or deletions in specific lambda genes, primarily those involved in recombination: red and gam. cshmonographs.orgndsu.eduasm.org
The red locus of lambda encodes two proteins: Red-alpha (Exo) and Red-beta (Beta). nih.govfrontiersin.orguniprot.org Exo is a 5' to 3' double-stranded DNA exonuclease, while Beta is a single-stranded DNA binding protein with annealing activity. frontiersin.orguniprot.orgrcsb.org The gam gene encodes the Gam protein, which is a potent inhibitor of the host RecBCD nuclease and also inhibits the SbcCD nuclease. uniprot.orgnih.govfrontiersin.org
Wild-type lambda (Spi+) expresses functional Red and Gam proteins. The ability of lambda to grow lytically involves its own recombination system (Red and Gam) and interaction with host recombination machinery. However, in a P2 lysogen, the presence of the P2 Old protein creates a hostile environment, likely by degrading DNA intermediates or interfering with processes that the lambda Red and Gam proteins would normally facilitate or protect.
Spi- mutants of lambda typically carry mutations or deletions in both the red and gam genes (red- gam-). cshmonographs.orgnih.govndsu.edu The absence of functional Red and Gam proteins in these mutants allows them to bypass the interference caused by the P2 Old protein. While the precise molecular mechanism by which the lack of Red and Gam circumvents Old-mediated inhibition is complex, it is thought that the lambda Red and Gam proteins, in the presence of Old, lead to the generation of DNA substrates that are targets for Old's nuclease activity, or that the lambda recombination pathway otherwise exacerbates the inhibitory effects of Old. By lacking Red and Gam, the Spi- mutants may avoid generating these susceptible intermediates or engaging in processes that are incompatible with the P2 lysogenic state. asm.org
Some studies have also suggested a role for a lambda gene called delta in the Spi- phenotype, in addition to red and gam. cshmonographs.orgasm.org However, other research indicates that mutations in red and gam, particularly in conjunction with Chi recombination hot spots, are sufficient to confer the full Spi- phenotype, without necessarily requiring a mutation in delta. nih.gov
The Spi- phenotype is often utilized in molecular cloning as a selection strategy. Lambda cloning vectors are engineered to contain the red and gam genes within a "stuffer" fragment that is replaced by foreign DNA during cloning. tru.candsu.edu Only lambda phages that have successfully incorporated the foreign DNA (and thus lost the red and gam genes, becoming Spi-) can grow efficiently on a P2 lysogenic host strain, allowing for the selection of recombinant phages. mlsu.ac.intru.candsu.edu
The interplay between P2 and lambda phages, and the molecular mechanisms underlying the Spi phenotype and its circumvention by Spi- mutants, illustrate a fascinating example of inter-phage competition and the intricate molecular arms race between phages and their bacterial hosts.
Key Proteins Involved in Lambda-P2 Interference and the Spi Phenotype
| Protein Name | Origin (Phage) | Gene Name | Role in Interference/Spi Phenotype | PubChem CID (Note) |
| Old Protein | P2 | old | Primary mediator of P2 interference; nuclease activity; inhibits lambda growth; toxic to recBC- hosts. nih.govasm.orgfrontiersin.orgtandfonline.comumich.edumdmlab.frresearchgate.net | See Note 1 |
| Kil Protein | P2 | kil | Implicated in P2-lambda interference and host killing. asm.orgfrontiersin.org | See Note 1 |
| Red-alpha (Exo) | Lambda | red | 5' to 3' dsDNA exonuclease; part of lambda recombination system. nih.govfrontiersin.orguniprot.org | See Note 1 |
| Red-beta (Beta) | Lambda | red | ssDNA binding and annealing protein; part of lambda recombination system. nih.govfrontiersin.orguniprot.orgrcsb.org | See Note 1 |
| Gam Protein | Lambda | gam | Inhibitor of host RecBCD and SbcCD nucleases; protects lambda DNA. uniprot.orgnih.govfrontiersin.org | See Note 1 |
| Delta Protein | Lambda | delta | Proposed role in Spi- phenotype in some contexts, but less established than Red and Gam. cshmonographs.orgasm.orgnih.gov | See Note 1 |
Note 1: Proteins, as large biological macromolecules composed of amino acid chains, are not typically assigned standard PubChem CIDs in the same way as small chemical compounds. PubChem primarily catalogs chemical substances. Information about these proteins, including their sequences and functions, is primarily found in protein databases like UniProt (e.g., UniProtKB - P03702 for Lambda Gam protein uniprot.org, P03698 for Lambda Red-Beta protein uniprot.org). While PubChem may have entries linking to protein information or for specific peptides, a single CID for the entire functional protein is not standard.
Molecular Research on Salmonella Pathogenicity Island 1 Spi 1 Components
Genomic Architecture and Regulatory Elements of SPI-1
The expression of SPI-1 is a highly regulated process, influenced by a variety of environmental cues and a complex network of genetic regulators. frontiersin.org
SPI-1 is a large, approximately 40-kb region of the Salmonella chromosome, located between the fhlA and mutS core genes. frontiersin.orgresearchgate.netoup.com This region contains around 39 genes that encode the T3SS-1 apparatus, its associated chaperones, effector proteins, and several key transcriptional regulators. frontiersin.org The acquisition of SPI-1 is considered a pivotal event in the evolution of Salmonella, enabling its pathogenic lifestyle. researchgate.netnih.gov The organization of genes within SPI-1 is complex, with multiple transcriptional units. researchgate.net
Key Genomic Features of SPI-1:
Location: Centisome 63 of the Salmonella chromosome. oup.com
Size: Approximately 40 kilobases. frontiersin.org
Flanking Genes: fhlA and mutS. researchgate.netoup.com
Content: Genes for T3SS structure, effectors, chaperones, and regulators. frontiersin.org
The regulation of SPI-1 gene expression is orchestrated by a complex hierarchical network of transcription factors. frontiersin.org At the core of this network are four AraC-like transcriptional activators: HilA, HilC, HilD, and InvF, all of which are encoded within SPI-1. frontiersin.orgnih.gov
HilA is the central regulator that directly activates the promoters of the structural genes for the T3SS. frontiersin.orgoup.com The expression of hilA itself is controlled by a feed-forward regulatory loop involving HilD, HilC, and RtsA (encoded outside of SPI-1). oup.comnih.gov Each of these three regulators can independently activate the expression of hilA, as well as their own genes and each other's, creating a robust switch to turn on SPI-1 expression. oup.comnih.gov HilD is considered the dominant regulator in this system, integrating various environmental and cellular signals. oup.comscispace.com
Key Regulators of SPI-1 Expression:
| Regulator | Location | Function |
|---|---|---|
| HilA | SPI-1 | Master transcriptional activator of SPI-1 structural genes. frontiersin.orgoup.com |
| HilD | SPI-1 | Dominant activator of hilA, hilC, and rtsA. oup.comscispace.com |
| HilC | SPI-1 | Activates hilA, hilD, and rtsA in a feed-forward loop. oup.comnih.gov |
| RtsA | Outside SPI-1 | Activates hilA, hilD, and hilC in a feed-forward loop. oup.comnih.gov |
| InvF | SPI-1 | Activates expression of effector proteins. frontiersin.org |
This intricate network allows Salmonella to precisely control the expression of SPI-1 in response to specific conditions encountered within the host, such as osmolarity, pH, and oxygen tension. nih.gov
Beyond transcriptional control, SPI-1 expression is also fine-tuned by post-transcriptional and translational mechanisms.
Non-coding RNAs (ncRNAs): Several small non-coding RNAs (sRNAs) have been identified as regulators of SPI-1. For instance, the sRNA InvR, which is encoded within SPI-1 and activated by HilD, provides negative feedback by repressing the translation of hilA mRNA. nih.govasm.org Other sRNAs, such as IsrM, can modulate SPI-1 by targeting the mRNAs of regulators like HilE, a negative regulator of SPI-1. plos.org The RNA chaperone protein Hfq is often essential for the stability and function of these regulatory sRNAs. nih.gov The 3' untranslated region (UTR) of hilD mRNA has been identified as a key hub for post-transcriptional regulation by sRNAs like Spot 42. researchgate.netplos.org
DNA Methylation: DNA adenine (B156593) methylation (Dam) is another critical factor in SPI-1 regulation. plos.org Dam methylation activates the synthesis of the transcriptional activator HilD, but this regulation occurs at the post-transcriptional level, suggesting an indirect mechanism. plos.orgnih.gov Studies have shown that Dam-dependent regulation of hilD may involve controlling the stability of its mRNA. plos.org In other contexts, the methylation status of the SPI1 gene promoter has been shown to control its expression. researchgate.netashpublications.org
Biomolecular Composition and Assembly Dynamics of the SPI-1 Type III Secretion System (T3SS)
The SPI-1 T3SS, also known as the injectisome, is a complex molecular machine that forms a needle-like structure to deliver effector proteins directly into host cells. frontiersin.orgwikipedia.org
The injectisome is composed of over 20 different proteins that assemble into a multi-ring basal body embedded in the bacterial membranes, a needle filament, and a translocon pore that inserts into the host cell membrane. wikipedia.orgfrontiersin.org
Basal Body: This structure anchors the injectisome to the bacterial envelope. It consists of multiple rings. In the inner membrane, the proteins PrgH and PrgK form the inner rings. elifesciences.orgasm.org The outer ring in the outer membrane is formed by the secretin protein InvG. biorxiv.org
Needle Filament: This hollow, helical structure extends from the bacterial surface and is primarily composed of repeating subunits of the protein PrgI. wikipedia.org The length of the needle is precisely controlled by a "molecular ruler" protein, InvJ. pnas.org
Translocon: At the tip of the needle, a complex of proteins, including SipB, SipC, and SipD, forms a pore in the host cell membrane, allowing effector proteins to pass through. microbiologyresearch.org
Export Apparatus: Located at the base of the injectisome, this complex includes an ATPase (InvC) that provides the energy for protein unfolding and secretion. frontiersin.orguniprot.org
Major Components of the SPI-1 T3SS Injectisome:
| Component | Key Proteins | Function |
|---|---|---|
| Basal Body | InvG, PrgH, PrgK | Anchors the structure in the bacterial membranes. elifesciences.orgbiorxiv.org |
| Needle Filament | PrgI | Forms the extracellular needle. wikipedia.org |
| Translocon | SipB, SipC, SipD | Creates a pore in the host cell membrane. microbiologyresearch.org |
| Export Apparatus | InvC (ATPase), SpaO, OrgA, OrgB | Energizes and selects substrates for secretion. frontiersin.org |
The assembly of the T3SS is a highly ordered process that begins at the inner bacterial membrane. biorxiv.orgpnas.org The export apparatus is assembled first, which then serves as a template for the formation of the basal body's inner and outer membrane rings. biorxiv.orgpnas.org Following the assembly of the basal body, the needle filament is polymerized. pnas.org
Substrate secretion is a hierarchical process. The structural components of the needle and translocon are secreted first. Once the injectisome is fully assembled and makes contact with a host cell, a switch in secretion specificity occurs, leading to the translocation of effector proteins. pnas.org A cytoplasmic sorting platform, composed of proteins like SpaO, OrgA, and OrgB, is responsible for recognizing and prioritizing substrates for secretion. frontiersin.orgbiorxiv.org The ATPase InvC is crucial for this process, likely by disassembling effector-chaperone complexes and unfolding the effector proteins for their passage through the narrow channel of the needle. uniprot.org
Molecular Analysis of SPI-1 Effector Proteins and Their Intracellular Targets
Salmonella Pathogenicity Island 1 (SPI-1) is a crucial genetic locus in Salmonella enterica that encodes a type III secretion system (T3SS-1). This system acts as a molecular syringe to inject a battery of bacterial proteins, known as effectors, directly into the cytoplasm of host cells. nih.govfrontiersin.org These effectors are the primary tools Salmonella uses to manipulate host cellular processes, facilitating its invasion into non-phagocytic cells like intestinal epithelial cells and triggering inflammatory responses. nih.govfrontiersin.orgfrontiersin.org
Identification and Functional Classification of Translocated Effector Molecules
A significant number of SPI-1 effector proteins have been identified and characterized. These proteins can be broadly classified based on their roles during the initial stages of infection, which include rearranging the host cytoskeleton, modulating host signaling pathways, and inducing an inflammatory response. nih.govfrontiersin.org
Several key effectors are directly involved in the physical process of invasion by inducing dramatic rearrangements of the host cell's actin cytoskeleton, leading to membrane ruffling and subsequent bacterial engulfment. asm.org These include:
SipA (Salmonella invasion protein A): This protein binds directly to host actin, bundling and stabilizing actin filaments, which contributes to the formation of the membrane ruffles necessary for bacterial uptake. frontiersin.orgnih.gov
SipC (Salmonella invasion protein C): SipC has a dual role. It forms part of the translocon pore in the host cell membrane along with SipB, allowing other effectors to enter. nih.govfrontiersin.org Additionally, its C-terminal domain possesses actin-nucleating and bundling activity, directly promoting actin polymerization at the site of bacterial entry. frontiersin.org
SopE, SopE2, and SopB (Salmonella outer proteins): These effectors function as guanine (B1146940) nucleotide exchange factors (GEFs) or have inositol (B14025) phosphatase activity. They cooperatively activate small Rho-family GTPases, such as Cdc42 and Rac1, in the host cell. asm.orgplos.orgnih.gov Activation of these GTPases is a master switch that triggers a cascade of downstream signaling events, culminating in profound actin cytoskeleton reorganization and membrane ruffling. asm.orgplos.org While deletion of a single one of these effectors may have a minor impact, their combined action is essential for efficient invasion. asm.org
Other effectors are primarily involved in modulating host signaling to promote inflammation or ensure bacterial survival within the newly formed Salmonella-containing vacuole (SCV).
AvrA: This effector has acetyltransferase activity and is known to inhibit the host's pro-inflammatory NF-κB signaling pathway, a key component of the innate immune response. frontiersin.org
SptP: This protein exhibits a dual function. It possesses a GTPase-activating protein (GAP) domain that reverses the effects of SopE/E2 by inactivating Cdc42 and Rac1, which helps to restore the host cell's normal cytoskeletal structure after invasion is complete. frontiersin.org
SopA: This effector functions as a ubiquitin ligase and is implicated in modulating the host immune response and is targeted to the mitochondria of infected cells. frontiersin.orgnih.gov
Interactive Data Table: Key SPI-1 Effector Proteins and Functions
| Effector Protein | Primary Function(s) | Molecular Activity | Host Target(s) |
| SipA | Actin cytoskeleton rearrangement, invasion | Actin-binding and bundling | F-actin |
| SipC | Translocon formation, actin nucleation | Pore-forming, actin-binding | Host cell membrane, F-actin |
| SopE/SopE2 | Actin cytoskeleton rearrangement, invasion | Guanine Nucleotide Exchange Factor (GEF) | Rho-family GTPases (Cdc42, Rac1) |
| SopB/SigD | Invasion, SCV maturation, inflammation | Inositol phosphatase | Phosphoinositides, Rho GTPases |
| AvrA | Immune modulation | Acetyltransferase, deubiquitinase | JNK pathway, NF-κB pathway |
| SptP | Reversal of cytoskeletal changes | GTPase-Activating Protein (GAP), phosphatase | Cdc42, Rac1, VCP/p97 |
| SopA | Inflammation, immune modulation | HECT-type ubiquitin ligase | TRIM56, TRIM65, RNF213 |
Host Cell Molecular Pathways Modulated by SPI-1 Effectors
The translocated effector proteins from SPI-1 collectively orchestrate a sophisticated takeover of host cell signaling pathways. A primary target is the regulation of the actin cytoskeleton. By activating Rho-family GTPases, effectors like SopE, SopE2, and SopB trigger downstream pathways involving the WASp/Arp2/3 complex, leading to explosive actin polymerization and the formation of membrane ruffles that engulf the bacterium. asm.orgplos.org
Beyond cytoskeletal changes, SPI-1 effectors profoundly manipulate host inflammatory signaling. The activation of Rho GTPases by SopE, SopE2, and SopB also stimulates the mitogen-activated protein kinase (MAPK) pathways, including JNK and p38. nih.gov This leads to the activation of transcription factors like AP-1 and NF-κB, culminating in the production and secretion of pro-inflammatory cytokines and chemokines, such as IL-8. frontiersin.orgnih.gov This inflammatory response is a hallmark of Salmonella-induced gastroenteritis and is thought to benefit the pathogen by disrupting the normal gut microbiota and creating a more favorable environment for its own growth. frontiersin.org
Furthermore, Salmonella utilizes SPI-1 effectors to control the fate of the vacuole in which it resides. SopB, through its inositol phosphatase activity, modifies the phosphoinositide composition of the SCV membrane. asm.orgnih.gov This manipulation is crucial for preventing the fusion of the SCV with lysosomes, which would otherwise degrade the bacterium, thus ensuring a protected intracellular niche for survival and replication. frontiersin.orgnih.gov Some effectors, like SopF, have been identified as ADP-ribosyltransferases that can inhibit autophagy, another host defense mechanism, by modifying components of the V-ATPase. microbiologyresearch.org
Molecular Crosstalk and Interdependencies with Other Bacterial Cellular Systems
Regulatory Interplay between SPI-1 Expression and Flagellar Operons
A complex and bidirectional regulatory network connects SPI-1 and the flagellar regulon. nih.govbiorxiv.org Both systems are crucial for the initial stages of infection: flagella provide the motility needed to reach the intestinal epithelial surface, while SPI-1 mediates the invasion of the host cells. nih.govnih.gov
At the top of the regulatory hierarchy for both systems are master regulators. For flagella, this is the FlhD4C2 complex, encoded by the flhDC operon. plos.org For SPI-1, the key master regulator is HilA, whose expression is controlled by another set of regulators, primarily HilD, HilC, and RtsA. researchgate.netasm.org
The crosstalk occurs at multiple levels:
HilD activates flhDC: The master regulator of SPI-1, HilD, directly activates the transcription of the flhDC master operon for flagellar synthesis. nih.govnih.gov This suggests a mechanism to ensure that bacteria capable of invading are also motile.
FliZ activates HilD: Conversely, the flagellar system influences SPI-1. FliZ, a protein encoded within a flagellar operon, post-transcriptionally enhances the activity of the HilD protein, thereby promoting the expression of SPI-1 genes. nih.govresearchgate.netfrontiersin.org This links the presence of a functional flagellar system to the activation of the invasion machinery.
This intricate network allows Salmonella to temporally coordinate motility and invasion. A prevailing model suggests that bacteria use flagella to swim towards the gut epithelium, and upon receiving appropriate environmental signals, the regulatory balance shifts to activate SPI-1 and simultaneously repress motility, allowing the now stationary bacterium to efficiently engage the T3SS-1 with a host cell. nih.govbiorxiv.org
Influence of Global Bacterial Physiological States on SPI-1 Regulation (e.g., proton motive force, stringent response)
Proton Motive Force (PMF): The PMF, the electrochemical gradient across the bacterial inner membrane, is a key indicator of the cell's energetic health. Recent research has shown that the activation of the SPI-1 master regulator HilD leads to a significant decrease in the PMF. nih.govbiorxiv.org This reduction in PMF is itself a signal that contributes to a loss of motility, as flagellar rotation is powered by the PMF. nih.gov The depletion of the PMF upon SPI-1 induction may serve as a mechanism to halt flagellar action, facilitating stable contact with the host cell for effector translocation. biorxiv.org
Stringent Response: The stringent response is a global stress response triggered by nutrient limitation, particularly amino acid starvation. It is mediated by the alarmones guanosine (B1672433) pentaphosphate and tetraphosphate, collectively known as (p)ppGpp. Activation of the SPI-1 regulator HilD has been shown to induce the stringent response. biorxiv.org This link suggests that the significant metabolic cost of producing the T3SS-1 and its effectors triggers a global downshift in cellular metabolism to conserve resources. Various environmental signals that are known to influence SPI-1 expression, such as osmolarity, oxygen levels, and pH, often feed into these global regulatory networks, ensuring that virulence is coupled with the bacterium's ability to cope with the prevailing conditions. nih.govasm.orgjidc.org
Molecular Characterization of the Human Transcription Factor Spi1 Pu.1
Structural and Functional Domains of the SPI1 Protein
The PU.1 protein is a multifaceted molecule with distinct domains that orchestrate its diverse functions in transcriptional regulation. nih.gov These domains facilitate DNA binding, protein-protein interactions, and the modulation of transcriptional activity.
The primary domains of the PU.1 protein include:
N-Terminal Transactivation Domain (TAD): This region, particularly the initial 75 amino acids, is crucial for activating transcription. researchgate.net It is characterized by glutamine-rich and acidic residue-rich regions that are indispensable for its transactivation function. nih.govspandidos-publications.com
PEST Domain: Located centrally, this domain is rich in proline, glutamic acid, serine, and threonine residues. spandidos-publications.com It serves as a key interaction site for other transcription factors, such as interferon regulatory factors (IRFs). spandidos-publications.comfrontiersin.org While PEST domains are often associated with protein instability, in PU.1, this domain is primarily involved in mediating protein-protein interactions rather than marking the protein for degradation. frontiersin.orgnih.gov
C-Terminal ETS Domain: This highly conserved 85-amino acid domain is the hallmark of the ETS protein family and is responsible for DNA binding. nih.govspandidos-publications.com It recognizes a specific purine-rich DNA sequence. spandidos-publications.commybiosource.com This domain also serves as an interaction interface for various other proteins. nih.gov
Table 1: Functional Domains of the Human SPI1 (PU.1) Protein
| Domain | Location | Key Residues/Features | Primary Function(s) | Interacting Partners |
|---|---|---|---|---|
| Transactivation Domain (TAD) | N-terminus | Glutamine-rich, Acidic residues | Transcriptional activation | TFIID, RB1 researchgate.net |
| PEST Domain | Central | Proline, Glutamic acid, Serine, Threonine | Protein-protein interactions | IRF4, IRF8 spandidos-publications.comfrontiersin.org |
| ETS Domain | C-terminus | Winged helix-turn-helix motif | DNA binding, Protein-protein interactions | c-Jun, GATA-1, GATA-2, C/EBPα, C/EBPβ, AML-1 nih.govresearchgate.net |
Sequence Specificity and Mechanisms of DNA Binding and Gene Activation
PU.1 binds to a specific DNA consensus sequence known as the PU-box, which has a core motif of 5'-GAGGAA-3'. mybiosource.comuniprot.org The specificity of this binding is further influenced by the flanking nucleotide sequences. spandidos-publications.com The ETS domain of PU.1 adopts a globular structure with three α-helices and a four-stranded anti-parallel β-sheet, which interacts with the DNA through a loop-helix-loop structure. nih.govresearchgate.net
PU.1 can act as a pioneer transcription factor, meaning it can bind to condensed chromatin (heterochromatin) and decompact it. uniprot.orguniprot.org This pioneering activity makes previously inaccessible genomic sites available to other transcription factors. uniprot.orguniprot.org The ability of PU.1 to access these closed chromatin sites is dependent on its non-DNA-binding domains. nih.gov
Gene activation by PU.1 can occur through several mechanisms:
Direct Activation: By binding to promoter and enhancer regions of target genes, PU.1 can directly recruit the transcriptional machinery to initiate gene expression. mybiosource.comoup.com
Cooperative Binding: PU.1 often works in concert with other transcription factors to regulate gene expression. nih.gov For instance, it can form complexes with factors like C/EBPα, IRF4, and IRF8 to synergistically activate target genes. spandidos-publications.comnih.gov
Chromatin Remodeling: Through its pioneer activity, PU.1 can open up chromatin, facilitating the binding of other regulatory proteins and the assembly of the transcription initiation complex. uniprot.orgnih.gov
Alternative Splicing Regulation: Beyond transcriptional activation, PU.1 can also influence post-transcriptional processes by binding to RNA and modulating alternative splicing of pre-mRNA. mybiosource.comnih.gov
Protein-Protein Interactions with Coregulators and Chromatin Modifiers
The regulatory functions of PU.1 are intricately linked to its ability to interact with a wide array of other proteins, including co-activators, co-repressors, and chromatin-modifying enzymes. wikipedia.org These interactions fine-tune the transcriptional output of PU.1.
Key interacting partners of PU.1 include:
Co-activators: Factors like c-Jun, C/EBPα, and C/EBPβ can interact with PU.1 to enhance the transcription of myeloid-specific genes. nih.govoup.com The histone acetyltransferases CBP and EP300 can also enhance PU.1's DNA-binding ability through acetylation. spandidos-publications.com
Co-repressors: The GATA family of transcription factors (GATA-1 and GATA-2) can antagonize PU.1 activity. pnas.org This mutual antagonism is a critical determinant in the lineage choice between myeloid and erythroid cells. nih.gov GATA proteins can inhibit PU.1 by preventing its interaction with co-activators like c-Jun. pnas.org
Interferon Regulatory Factors (IRFs): PU.1 interacts with IRF4 and IRF8, which is crucial for the development of B-cells and other immune cells. spandidos-publications.comuniprot.org This interaction is often template-directed, meaning it is stabilized by the presence of a specific DNA sequence. embopress.org
Other Transcription Factors: PU.1 interacts with a host of other factors such as RUNX1, SATB1, and NF-κB, which contributes to its diverse roles in different hematopoietic lineages. spandidos-publications.comnih.govnih.gov
Table 2: Selected Protein Interactors of SPI1 (PU.1) and their Functional Consequences
| Interacting Protein | Protein Family | Interaction Domain on PU.1 | Functional Outcome |
|---|---|---|---|
| c-Jun | bZIP transcription factor | ETS Domain | Synergistic activation of myeloid gene promoters nih.govpnas.org |
| GATA-1 | Zinc finger transcription factor | ETS Domain | Antagonism of PU.1 activity, repression of myeloid genes nih.govpnas.org |
| IRF4/Pip | Interferon Regulatory Factor | PEST Domain | Cooperative DNA binding and activation of B-cell specific genes spandidos-publications.comembopress.org |
| C/EBPα/β | bZIP transcription factor | ETS Domain | Cooperative activation of monocyte-specific genes nih.govspandidos-publications.com |
| RUNX1 | Runt-domain transcription factor | Non-DNA-binding domains | Co-occupancy at open chromatin sites, regulation of pro-T cell genes spandidos-publications.comnih.gov |
| GFI1 | Zinc finger transcription factor | Not specified | Repression of SPI1 transcriptional activity mybiosource.comuniprot.org |
Impact on Transcriptional Programs Governing Cellular Differentiation and Development
PU.1 is a master regulator of hematopoiesis, the process by which all blood cells are formed. ashpublications.org The level of PU.1 expression is a critical determinant of cell fate within the hematopoietic system. spandidos-publications.com
Myeloid and Lymphoid Development: High levels of PU.1 expression drive hematopoietic stem cells towards the myeloid lineage, leading to the differentiation of macrophages and dendritic cells. spandidos-publications.comashpublications.org Intermediate levels promote neutrophil development, while low levels are associated with the generation of lymphoid cells, including B-lymphocytes and T-lymphocytes. spandidos-publications.com PU.1 is essential for the development and function of various immune cells by activating genes for cytokines, chemokines, and their receptors. spandidos-publications.comresearchgate.net
Erythroid Development: PU.1 expression is downregulated during the terminal differentiation of erythroid (red blood) cells. oup.com Its antagonistic relationship with GATA-1 is a key switch that prevents myeloid gene expression in cells committed to the erythroid lineage. ashpublications.orgnih.gov Overexpression of PU.1 in erythroid progenitors can block their differentiation, a mechanism implicated in erythroleukemia. oup.com
B-Cell Development: PU.1 is required for B-cell differentiation, and its interaction with factors like IRF4 is crucial for activating B-cell-specific genes. spandidos-publications.comuniprot.org
T-Cell Development: While not expressed in mature T-cells, PU.1 is present in the early stages of T-cell development, where it plays a role in maintaining the potential for other lineages before commitment to the T-cell fate. frontiersin.orgnih.gov
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| Glutamic acid |
| Proline |
| Serine |
Emerging Research Avenues in Lambda Spi 1 Molecular Studies
Unraveling Undescribed Molecular Regulators and Mechanisms
The regulatory network of SPI-1 is known to be complex, centered around a core feed-forward loop involving the AraC-like transcriptional activators HilD, HilC, and RtsA, which ultimately activate HilA, the master regulator of SPI-1 structural and effector genes. nih.govresearchgate.net However, it is increasingly clear that a multitude of other factors, both internal and external to the bacterium, fine-tune this central circuit.
Current research is focused on identifying and characterizing these less-understood molecular players. For instance, post-translational regulation is emerging as a critical control layer. The Lon protease, an ATP-dependent protease, has been identified as a negative regulator that degrades the HilC and HilD proteins, thereby downregulating SPI-1 expression after the initial invasion of epithelial cells. researchgate.netnih.govnih.gov Conversely, the protein LoiA has been found to repress lon expression, thus indirectly activating SPI-1. researchgate.net
Beyond protein regulators, small molecules and host-derived signals are gaining attention. Microbial metabolites like indole have been shown to inhibit SPI-1 gene expression. frontiersin.org Furthermore, the host environment provides crucial cues; lysophosphatidylcholine, a lipid released by host cells during infection, can promote the expression of key SPI-1 regulators, suggesting a novel mechanism by which Salmonella senses its location within the host. nih.govresearchgate.net The global regulator Mlc, which senses sugar availability, also links bacterial metabolism to virulence by repressing the SPI-1 inhibitor HilE. scispace.com These findings highlight a shift towards understanding how the system integrates diverse signals from metabolism, stress responses, and the host environment to precisely control virulence.
| Regulator Type | Regulator Name | Mode of Action | Effect on SPI-1 |
| Protein (Protease) | Lon | Degradation of HilC/HilD | Negative |
| Protein (Regulator) | LoiA | Repression of lon gene | Positive |
| Protein (Regulator) | Mlc | Repression of hilE gene | Positive |
| Small Molecule | Indole | Decreased expression of hilA, invF, etc. | Negative |
| Host-derived Lipid | Lysophosphatidylcholine | Promotes expression of HilA | Positive |
Development of Advanced Molecular Tools for System Perturbation and Analysis
Dissecting the complex, multi-input regulatory network of SPI-1 requires tools that can introduce precise perturbations and measure their effects with high resolution. The advent of CRISPR-based technologies has revolutionized this field, enabling targeted gene knockouts, transcriptional repression (CRISPRi), or activation (CRISPRa) with unprecedented specificity.
Massively parallel CRISPR-based genetic screens are particularly powerful for discovery-driven research. nih.gov These approaches use pooled libraries of single-guide RNAs (sgRNAs) to systematically perturb thousands of genes at once. researchgate.net By combining these screens with single-cell RNA sequencing (scRNA-seq) in methods like Perturb-seq or CROP-seq, researchers can analyze the full transcriptomic consequences of each specific genetic perturbation at the single-cell level. nih.govscdiscoveries.com This allows for the mapping of complex regulatory networks by observing how the knockout of a specific gene affects the expression of all other genes, including the entire suite of SPI-1 components and its regulators. scdiscoveries.com
For example, a scCRISPR screen could be designed to knock out every known transcription factor in Salmonella and simultaneously measure the expression of SPI-1 genes in each perturbed cell. This would not only confirm known regulators but could also uncover novel factors that have subtle or context-dependent effects on SPI-1 expression. Furthermore, spatially resolved CRISPR screens, such as Perturb-DBiT, offer the potential to study these genetic perturbations within the context of a host tissue, providing insights into how gene function influences cellular organization and host-pathogen interactions in situ. nih.gov These advanced tools are moving research from one-gene-at-a-time analysis to a high-throughput, systems-level understanding of genetic architecture.
| Molecular Tool | Application in SPI-1 Research | Potential Insights |
| CRISPR-Cas9/CRISPRi | Targeted knockout or repression of specific regulatory genes. | Validation of gene function; dissecting the roles of individual components in the regulatory circuit. |
| Pooled CRISPR Screens | Genome-wide screening for genes that modulate SPI-1 expression. | Discovery of novel, previously uncharacterized regulators of SPI-1. |
| Perturb-seq (scCRISPR + scRNA-seq) | High-throughput analysis of transcriptomic changes following specific gene perturbations at single-cell resolution. | Detailed mapping of the SPI-1 regulatory network; understanding cellular heterogeneity in response to perturbation. |
| Perturb-DBiT (Spatial CRISPR) | In situ analysis of genetic perturbations within the spatial context of host tissues. | Elucidation of how SPI-1 regulators affect host cell invasion and tissue architecture during infection. |
Q & A
Q. What is the foundational role of Spi-1/PU.1 in hematopoietic cell differentiation, and how does its dysregulation contribute to erythroleukemia?
Spi-1/PU.1 is a transcription factor critical for myeloid and B-cell development. In erythroleukemia, its overexpression disrupts erythroid differentiation by binding to promoter regions of target genes, blocking maturation and promoting apoptosis resistance. Methodologically, this can be studied via RNAi knockdown in erythroleukemic cell lines (e.g., shRNA-induced Spi-1 suppression) followed by transcriptome profiling to identify dysregulated pathways .
Q. Which experimental models are most effective for studying Spi-1/PU.1’s oncogenic activity?
Primary avian erythroblasts co-expressing activated erythropoietin receptors (EpoR) and Spi-1/PU.1 are widely used to mimic Friend virus-induced erythroleukemia. These models allow analysis of differentiation arrest, apoptosis inhibition, and sustained proliferation via cytokine signaling. Flow cytometry and clonogenic assays are key for validating phenotypes .
Q. How can ChIP-seq data be optimized to identify Spi-1/PU.1 binding sites in erythroleukemic cells?
Use high-specificity antibodies for chromatin immunoprecipitation (ChIP) and pair with bioinformatic tools like HOMER or MEME for motif enrichment analysis. Validate findings with luciferase reporter assays or CRISPR-mediated promoter editing to confirm functional binding sites .
Advanced Research Questions
Q. How does Spi-1/PU.1 cooperate with mutant p53 or modified EpoR to drive leukemogenesis?
Spi-1/PU.1 synergizes with mutant p53 to enhance survival signals, while its interaction with gp55-activated EpoR (in Friend leukemia) sustains proliferation via c-Kit signaling. Advanced studies involve generating transgenic mouse models with conditional Spi-1/p53 mutations and using phosphoproteomics to map signaling cascades .
Q. What explains contradictory findings in Spi-1/PU.1’s transcriptional activation across cell types (e.g., macrophages vs. erythroleukemic cells)?
Cell-specific chromatin accessibility and co-regulatory factors (e.g., other ETS family members) modulate Spi-1’s DNA occupancy. Comparative ChIP-seq and ATAC-seq in different cell types can reveal context-dependent binding patterns. For example, macrophage-specific Spi-1 binding sites lack clustered motifs found in erythroleukemic cells .
Q. How can multi-omics approaches resolve gaps in understanding Spi-1/PU.1’s role in oncogenic gene networks?
Integrate RNA-seq, ChIP-seq, and proteomic data to construct regulatory networks. Tools like Cytoscape or STRING can map interactions between Spi-1 target genes and oncogenic pathways (e.g., apoptosis, cell cycle). Single-cell RNA-seq further dissects heterogeneity in Spi-1-driven leukemic populations .
Methodological Challenges & Solutions
Q. How to address variability in Spi-1/PU.1-dependent gene expression across experimental replicates?
Implement rigorous normalization controls (e.g., spike-in RNAs for RNA-seq) and use bootstrapping statistics to assess reproducibility. For in vitro studies, standardize cell culture conditions (e.g., serum batches, hypoxia levels) to minimize technical noise .
Q. What strategies validate Spi-1/PU.1’s functional targets when genomic binding does not correlate with expression changes?
Apply CRISPR interference (CRISPRi) to suppress Spi-1 binding at specific loci and measure phenotypic outcomes (e.g., differentiation rescue). Alternatively, use dual-luciferase assays with mutated promoter constructs to test transcriptional activity .
Data Interpretation & Theoretical Implications
Q. How do clustered Spi-1 binding motifs enhance transcriptional activation in erythroleukemia?
Clustered motifs enable cooperative DNA binding, increasing transcriptional output. Quantitative modeling (e.g., Hill coefficients) can assess binding cooperativity, while live-cell imaging tracks Spi-1 dimerization dynamics at these sites .
Q. Can Spi-1/PU.1’s oncogenic mechanisms inform cross-disciplinary approaches for targeting transcription factors in cancer?
Yes. Spi-1’s reliance on cytokine signaling (e.g., EpoR/c-Kit) suggests combinatorial therapies targeting both transcription factors and upstream receptors. High-throughput screens (e.g., shRNA libraries) can identify synthetic lethal partners for Spi-1 inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
